molecular formula C9H8N2O3 B13248666 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13248666
M. Wt: 192.17 g/mol
InChI Key: GENAXBHBVTUACU-UHFFFAOYSA-N
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Description

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid (CAS: 1852758-98-5) is a pyridine derivative with a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol. Its structure features a pyridine-4-carboxylic acid backbone substituted at the 3-position by a (prop-2-yn-1-yloxy)amino group.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-5-14-11-8-6-10-4-3-7(8)9(12)13/h1,3-4,6,11H,5H2,(H,12,13)

InChI Key

GENAXBHBVTUACU-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-4-carboxylic acid.

    Substitution Reaction:

    Amination: The ester is then hydrolyzed back to the carboxylic acid, and the amino group is introduced at the 3-position using an appropriate amination reagent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced analogs with hydrogenated pyridine rings or carboxylic acids converted to alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yloxy group can facilitate interactions with hydrophobic pockets, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Evidence Source
This compound C₉H₈N₂O₃ 192.17 Prop-2-yn-1-yloxyamino group Potential KDM4 inhibitor (hypothetical)
3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid C₁₃H₁₁FN₂O₂ 246.24 4-Fluorobenzylamino group KDM4A co-crystal ligand; used in docking studies for inhibitor design
Zavondemstat (3-[({(4R)-7-[N-methyl-4-(propan-2-yl)anilino]-3,4-dihydro-2H-1-benzopyran-4-yl}methyl)amino]pyridine-4-carboxylic acid) C₂₆H₂₉N₃O₃ 443.53 Complex bicyclic substituent Lysine demethylase (KDM4) inhibitor; antineoplastic agent
3-({1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid (PDB: 6ED) C₂₁H₂₁F₃N₆O₂ 446.43 Difluoropiperidine-indazole substituent Investigational compound with protein-binding applications
3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid (PDB: 6EN) C₁₄H₁₂N₄O₂ 268.27 Pyrrolopyridine substituent Small-molecule inhibitor; structural studies in crystallography
Pimasertib (3-[(2-Fluoro-4-iodophenyl)amino]pyridine-4-carboxylic acid) C₁₂H₉FIN₂O₂ 357.12 2-Fluoro-4-iodophenyl group MEK inhibitor; antineoplastic agent
3-(Ethylsulfanyl)pyridine-4-carboxylic acid C₈H₉NO₂S 183.23 Ethylsulfanyl group Intermediate in organic synthesis

Key Comparative Analysis

Molecular Weight and Solubility
  • Lower molecular weight analogues (e.g., 3-(ethylsulfanyl)pyridine-4-carboxylic acid, MW 183.23) may exhibit better solubility but reduced target specificity compared to higher-weight compounds like Zavondemstat (MW 443.53) .
  • The target compound’s intermediate molecular weight (192.17) positions it as a balance between solubility and binding affinity.
Structural Flexibility
  • The propynyloxy group in the target compound introduces alkyne functionality, enabling click chemistry modifications—a feature absent in analogues like Pimasertib or 3-(ethylsulfanyl) derivatives .

Biological Activity

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound notable for its biological activity, particularly in medicinal chemistry. This compound features a pyridine ring with an amino group at the 3-position and a carboxylic acid group at the 4-position, along with a prop-2-yn-1-yloxy substituent. Its unique structure allows for various chemical interactions, making it a candidate for therapeutic applications.

PropertyDetails
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 3-(prop-2-ynoxyamino)pyridine-4-carboxylic acid
Canonical SMILES C#CCONC1=C(C=CN=C1)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The prop-2-yn-1-yloxy group enhances hydrophobic interactions within protein binding sites, while the amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. This dual capability allows the compound to modulate enzymatic activity or alter metabolic pathways effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

Preclinical evaluations have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific signaling pathways involved in cancer progression makes it a promising candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of pyridine carboxylic acids, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents could enhance or reduce activity, emphasizing the importance of structural optimization in drug design.
  • Cancer Cell Line Studies : In research focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a lead compound for anticancer drug development .

Synthesis and Applications

The synthesis of this compound typically involves several steps, including amination and substitution reactions starting from pyridine derivatives. Industrial methods may utilize continuous flow reactors to enhance efficiency while adhering to green chemistry principles .

Applications

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a building block for pharmaceutical development targeting various diseases.
  • Organic Synthesis : Involved in synthesizing more complex organic molecules.
  • Materials Science : Potential applications in developing novel materials with specific electronic or optical properties .

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